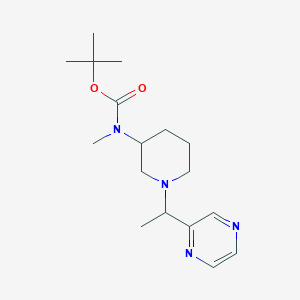

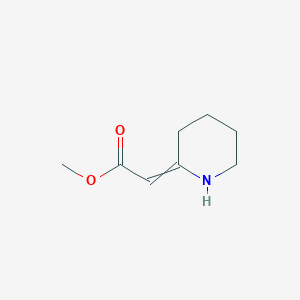

![molecular formula C24H17NO4 B2666735 [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate CAS No. 926125-60-2](/img/structure/B2666735.png)

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important among heterocyclic structures due to their biological and pharmaceutical activities . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of indole derivatives has seen considerable activity in the last decade due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Physical and Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . The exact physical and chemical properties would depend on the specific indole derivative .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Mark A. Honey et al. (2012) discuss the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. The study highlights rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions as key steps in creating diverse trifluoromethyl-oxazoles, thiazoles, imidazoles, triazines, and pyridines, showcasing the potential for creating complex molecules from simpler precursors (Honey et al., 2012).

Three-Component Synthesis

M. Milen and colleagues (2016) developed an efficient synthesis method for racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates using a three-component reaction. This method utilizes propylphosphonic anhydride (T3P®) as the condensing agent, highlighting the compound's potential as a building block in organic synthesis (Milen et al., 2016).

Transformations of Formylchromone Derivatives

Paul Clarke et al. (1985) investigated the transformations of 3-formylchromones into pyrroles and pyridines, presenting a pathway for creating diverse heterocyclic compounds from a single precursor. This research illustrates the complex reactions and potential applications of formylchromone derivatives in synthesizing novel organic molecules (Clarke et al., 1985).

Photodegradation Studies

H. Beachell and I. Chang (1972) identified the photo-oxidation products of ethyl N-phenyl-carbamate, providing insights into the photodegradation pathways of carbamate derivatives. This study contributes to understanding the stability and degradation of similar compounds under light exposure (Beachell & Chang, 1972).

Novel Indole-Based Scaffolds

M. Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with potent urease inhibitory activity, demonstrating the therapeutic potential of indole derivatives in drug design. This research highlights the importance of structural modification in enhancing biological activity (Nazir et al., 2018).

Mecanismo De Acción

Direcciones Futuras

The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there is ongoing interest in the development of new indole derivatives for various applications.

Propiedades

IUPAC Name |

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO4/c26-14-16-10-12-18(13-11-16)24(28)29-15-21(27)22-19-8-4-5-9-20(19)25-23(22)17-6-2-1-3-7-17/h1-14,25H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDTUOWTQRANCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=CC=C(C=C4)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2666653.png)

![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)

![4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2666658.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)

![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)